2-(1-benzylazetidin-3-yl)-N-ethylethanamine
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Overview
Description
2-(1-Benzylazetidin-3-yl)-N-ethylethanamine is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylazetidin-3-yl)-N-ethylethanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of N-benzyl-3-chloro-2-aminopropane with a base can lead to the formation of the azetidine ring.
Introduction of the Ethylamine Group: The ethylamine group can be introduced through nucleophilic substitution reactions. For instance, the reaction of the azetidine intermediate with ethylamine under appropriate conditions can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylazetidin-3-yl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or ethylamine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original benzyl or ethylamine groups.
Scientific Research Applications
2-(1-Benzylazetidin-3-yl)-N-ethylethanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-benzylazetidin-3-yl)-N-ethylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzhydrylazetidin-3-yl)propane-1,3-diol: A structurally similar compound with potential biological activities.
Substituted Azetidines: Various azetidine derivatives with different substituents on the azetidine ring.
Uniqueness
2-(1-Benzylazetidin-3-yl)-N-ethylethanamine is unique due to its specific structural features, such as the benzyl group attached to the azetidine ring and the presence of the ethylamine group
Properties
Molecular Formula |
C14H22N2 |
---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(1-benzylazetidin-3-yl)-N-ethylethanamine |
InChI |
InChI=1S/C14H22N2/c1-2-15-9-8-14-11-16(12-14)10-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
InChI Key |
UWFUQTDERZFOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCC1CN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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